molecular formula C14H21F2NO5 B13349225 (S)-4-(tert-Butoxy)-3-((5,5-difluoro-2-oxopiperidin-1-yl)methyl)-4-oxobutanoic acid

(S)-4-(tert-Butoxy)-3-((5,5-difluoro-2-oxopiperidin-1-yl)methyl)-4-oxobutanoic acid

Cat. No.: B13349225
M. Wt: 321.32 g/mol
InChI Key: IQNJIZUYCKJQTB-VIFPVBQESA-N
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Description

(S)-4-(tert-Butoxy)-3-((5,5-difluoro-2-oxopiperidin-1-yl)methyl)-4-oxobutanoic acid is a complex organic compound that features a tert-butoxy group, a difluoro-oxopiperidinyl moiety, and a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(tert-Butoxy)-3-((5,5-difluoro-2-oxopiperidin-1-yl)methyl)-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of the tert-butoxy group, the formation of the difluoro-oxopiperidinyl moiety, and the assembly of the butanoic acid backbone. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like high-throughput screening and process optimization are employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(tert-Butoxy)-3-((5,5-difluoro-2-oxopiperidin-1-yl)methyl)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-4-(tert-Butoxy)-3-((5,5-difluoro-2-oxopiperidin-1-yl)methyl)-4-oxobutanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-4-(tert-Butoxy)-3-((5,5-difluoro-2-oxopiperidin-1-yl)methyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxy group and difluoro-oxopiperidinyl moiety play crucial roles in its binding affinity and activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-(tert-Butoxy)-3-((5,5-difluoro-2-oxopiperidin-1-yl)methyl)-4-oxobutanoic acid shares structural similarities with compounds like tert-butyl esters and difluoro-oxopiperidines.
  • Other similar compounds include 4-oxobutanoic acid derivatives and piperidine-based molecules.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H21F2NO5

Molecular Weight

321.32 g/mol

IUPAC Name

(3S)-3-[(5,5-difluoro-2-oxopiperidin-1-yl)methyl]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

InChI

InChI=1S/C14H21F2NO5/c1-13(2,3)22-12(21)9(6-11(19)20)7-17-8-14(15,16)5-4-10(17)18/h9H,4-8H2,1-3H3,(H,19,20)/t9-/m0/s1

InChI Key

IQNJIZUYCKJQTB-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CC(=O)O)CN1CC(CCC1=O)(F)F

Canonical SMILES

CC(C)(C)OC(=O)C(CC(=O)O)CN1CC(CCC1=O)(F)F

Origin of Product

United States

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